12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is a fluorescent dye known for its amine-reactive properties. It is often used in biochemical and cellular studies due to its ability to bind to specific molecules and emit fluorescence, making it a valuable tool for tracking and imaging in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with a nitrobenzoxadiazole derivative. The process includes several steps:
Amination: The substitution of a nitro group with an amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coupling: The carboxylic acid group can form amide bonds with amines.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Substitution: Reagents such as sodium azide and conditions like elevated temperatures are used.
Coupling: Reagents like carbodiimides (e.g., EDC) and conditions such as mild heating are employed.
Major Products
Amine Derivatives: Formed from the reduction of the nitro group.
Amide Bonds: Formed from the coupling of the carboxylic acid group with amines.
Scientific Research Applications
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is widely used in scientific research:
Chemistry: As a fluorescent probe for studying molecular interactions.
Biology: For imaging and tracking cellular processes.
Medicine: In diagnostic assays and imaging techniques.
Industry: Used in the development of fluorescent markers and sensors.
Mechanism of Action
The compound exerts its effects through its ability to bind to specific molecules and emit fluorescence upon excitation. The nitrobenzoxadiazole moiety is responsible for the fluorescent properties, while the dodecanoic acid chain allows for membrane integration and interaction with various biomolecules. The fluorescence is detected using techniques like flow cytometry and fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
2-NBDG: A fluorescent glucose analog used for studying glucose uptake.
6-NBDG: Another glucose analog with similar applications.
12-(7-nitrobenzofurazan-4-ylamino)dodecanoic acid: A similar compound with slight structural differences.
Uniqueness
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is unique due to its specific structure, which allows for targeted binding and fluorescence. Its long dodecanoic acid chain provides enhanced membrane integration compared to shorter-chain analogs .
Properties
Molecular Formula |
C19H30N4O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid |
InChI |
InChI=1S/C19H30N4O5/c1-21(15-10-8-6-4-2-3-5-7-9-14-18(24)25)23-20-16-12-11-13-17(22(26)27)19(16)28-23/h11-13,20H,2-10,14-15H2,1H3,(H,24,25) |
InChI Key |
URQDIRBJBNGUSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCCCC(=O)O)N1NC2=C(O1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.